molecular formula C19H25N3O2S2 B5357429 N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

Cat. No.: B5357429
M. Wt: 391.6 g/mol
InChI Key: CXSUKPBWBHAGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that combines the unique structural features of adamantane and benzothiadiazole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzothiadiazole is a heterocyclic compound with applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The benzothiadiazole moiety can be introduced through a series of reactions involving sulfonation and subsequent coupling with the adamantane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups onto the benzothiadiazole ring .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the benzothiadiazole ring can interact with various biological targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ADAMANTAN-1-YL)ETHYL]-5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to the presence of both the adamantane and benzothiadiazole moieties, which confer distinct structural and functional properties. The sulfonamide group further enhances its potential for biological interactions and applications .

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-12-2-3-16-17(22-25-21-16)18(12)26(23,24)20-5-4-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-3,13-15,20H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSUKPBWBHAGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.